molecular formula C7H6BrFO2S B12504559 3-Bromo-4-methylbenzene-1-sulfonyl fluoride

3-Bromo-4-methylbenzene-1-sulfonyl fluoride

Cat. No.: B12504559
M. Wt: 253.09 g/mol
InChI Key: JYADGRHNQICZKZ-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzene-1-sulfonyl fluoride: is an organic compound with the molecular formula C7H6BrFO2S It is a derivative of benzene, featuring a bromine atom, a methyl group, and a sulfonyl fluoride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 4-methylbenzenesulfonyl fluoride

      Starting Material: 4-methylbenzenesulfonyl fluoride

      Reagent: Bromine (Br2)

      Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) at room temperature. The bromine is added dropwise to the solution of 4-methylbenzenesulfonyl fluoride, and the reaction mixture is stirred until the bromination is complete.

  • Industrial Production Methods

    • The industrial production of 3-bromo-4-methylbenzene-1-sulfonyl fluoride generally follows the same synthetic route as described above. The process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Electrophilic Aromatic Substitution

      Reagents: Various electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), etc.

      Conditions: Typically carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

      Products: Substituted benzene derivatives with the electrophile replacing a hydrogen atom on the benzene ring.

  • Nucleophilic Aromatic Substitution

      Reagents: Nucleophiles such as hydroxide ion (OH-), amines, etc.

      Conditions: Often requires elevated temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substituted benzene derivatives with the nucleophile replacing the bromine atom.

Scientific Research Applications

3-Bromo-4-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.
  • Biology

    • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
    • Utilized in the design of inhibitors for specific enzymes involved in various biological pathways.
  • Medicine

    • Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
    • Studied for its possible therapeutic effects and mechanisms of action in treating certain diseases.
  • Industry

    • Applied in the production of specialty chemicals and materials.
    • Used in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methylbenzene-1-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and protein interactions. The bromine atom and methyl group on the benzene ring also influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzene-1-sulfonyl chloride

    • Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
    • Used in similar applications but with different reactivity and selectivity.
  • 3-Bromo-4-methylbenzenesulfonamide

    • Contains a sulfonamide group instead of a sulfonyl fluoride group.
    • Different reactivity and applications in organic synthesis and medicinal chemistry.

Uniqueness

  • The presence of the sulfonyl fluoride group in 3-bromo-4-methylbenzene-1-sulfonyl fluoride imparts unique reactivity, making it a valuable compound for specific applications in chemical biology and organic synthesis. The combination of the bromine atom and methyl group further enhances its versatility and utility in various research fields.

Properties

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-4-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6BrFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3

InChI Key

JYADGRHNQICZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)Br

Origin of Product

United States

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